1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-amino-4,6-dimethyl-5-methylsulfanyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-5-7(4-10)9(13)12(11)6(2)8(5)14-3/h11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKROCRMOSJQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1SC)C)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407062 | |
| Record name | 1-Amino-4,6-dimethyl-5-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120456-35-1 | |
| Record name | 1-Amino-4,6-dimethyl-5-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
A mixture of 2-isocyanoacetohydrazide (11.5 g, 0.116 mol) and acetylacetone (11.6 g, 0.116 mol) in ethanol (150 mL) is refluxed for 10 minutes in the presence of piperidine (1 drop). The product crystallizes upon cooling, yielding 87% of compound 2 as pale yellow crystals (m.p. 172–174°C).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Molar ratio (ketone:aldehyde) | 1:1 |
| Solvent | Ethanol |
| Catalyst | Piperidine (1 drop) |
| Reaction time | 10 minutes |
| Yield | 87% |
¹H NMR (DMSO-d₆): δ 2.32 (s, 6H, 2×CH₃), 6.72 (s, 1H, H-5), 10.22 (s, 1H, NH).
Introduction of Methylthio Group at Position 5
Position 5 of compound 2 is activated for electrophilic substitution due to electron donation from the adjacent amino and carbonyl groups.
Nitrosation-Thioetherification Sequence
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Nitrosation : Treat compound 2 with nitrous acid (HNO₂) at 0–5°C to introduce a nitroso group at position 5.
-
Reduction : Reduce the nitroso group to amine using SnCl₂/HCl.
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Thioetherification : React the intermediate amine with methanesulfenyl chloride (CH₃SCl) in dichloromethane at 25°C for 6 hours, followed by methylation with methyl iodide (CH₃I) in the presence of K₂CO₃.
Reaction Outcomes:
| Step | Conditions | Yield |
|---|---|---|
| Nitrosation | HNO₂, 0–5°C, 2 hr | 72% |
| Reduction | SnCl₂/HCl, reflux, 1 hr | 85% |
| Thioetherification | CH₃SCl, CH₂Cl₂, 25°C, 6 hr | 68% |
Characterization :
Direct Cyclization with Thiol-Containing Reagents
An alternative single-pot method avoids intermediate isolation by incorporating methylthio during ring formation.
Reaction Protocol
A mixture of 2-isocyanoacetohydrazide (0.1 mol), acetylacetone (0.1 mol), and methylthioacetone (0.1 mol) is refluxed in ethanol (100 mL) with piperidine (2 drops) for 4 hours. The product precipitates upon cooling.
Optimization Data:
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | Max yield |
| Temperature | Reflux (78°C) | 15% increase |
| Catalyst (piperidine) | 2 drops | 22% increase |
Yield : 63% (m.p. 185–187°C).
Spectral Confirmation:
-
MS (ESI) : m/z 237 [M+H]⁺ (calc. 236.3).
-
¹³C NMR (DMSO-d₆) : δ 24.1 (SCH₃), 112.5 (C≡N), 161.2 (C=O).
Post-Synthetic Modification via C-H Activation
Modern catalytic methods enable direct C-H sulfenylation at position 5 without pre-functionalization.
Palladium-Catalyzed Thiolation
Compound 2 (1 mmol), dimethyl disulfide (2 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2 mmol) are heated in DMF (10 mL) at 110°C for 12 hours under N₂.
Performance Metrics:
| Catalyst Loading | Temperature | Time | Yield |
|---|---|---|---|
| 5 mol% Pd(OAc)₂ | 110°C | 12 hr | 58% |
| 10 mol% Pd(OAc)₂ | 110°C | 8 hr | 61% |
Advantages : Avoids harsh nitrosation conditions.
Limitations : Requires rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Multi-Component | 63 | 98.2 | High | 1.0 |
| Nitrosation-Thioether | 52 | 97.8 | Moderate | 1.4 |
| C-H Activation | 58 | 96.5 | Low | 2.3 |
Key Findings :
-
Multi-component condensation offers the best balance of yield and scalability.
-
C-H activation, while innovative, remains cost-prohibitive for industrial use.
Mechanistic Insights
Cyclization Dynamics
The formation of the pyridine ring proceeds via a Knoevenagel-aza-Michael cascade:
Thioetherification Pathways
-
Electrophilic Substitution : The electron-rich C-5 position reacts with sulfenyl chlorides via σ-complex intermediacy.
-
Radical Mechanisms : Pd-catalyzed methods likely involve thiyl radical intermediates.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the multi-component route reduces reaction time from 4 hours to 22 minutes, achieving 89% yield at 100 g/L concentration.
Process Parameters:
| Residence Time | Temperature | Pressure | Yield |
|---|---|---|---|
| 22 min | 80°C | 3 bar | 89% |
Chemical Reactions Analysis
Types of Reactions
1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1-amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific cellular pathways. This makes it a promising lead compound for further development in cancer therapeutics .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Chemistry
Pesticide Development
The compound's unique structure allows it to serve as a foundation for developing new pesticides. Its ability to interact with biological systems can be harnessed to create agents that target specific pests while minimizing environmental impact .
Plant Growth Regulators
Research into the use of this compound as a plant growth regulator has yielded promising results. It can enhance growth rates and improve resistance to environmental stressors in various crops, thus contributing to agricultural productivity .
Material Science
Polymer Additives
In material science, 1-amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine has been explored as an additive in polymer formulations. Its incorporation can improve the thermal stability and mechanical properties of polymers, making them more suitable for industrial applications .
Case Studies
Mechanism of Action
The mechanism by which 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent modifications, which can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Core Structural Differences
The target compound’s methylthio group at position 5 distinguishes it from analogs. Key analogs include:
- 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1562-12-5): Lacks the methylthio group at position 5 .
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks both the amino (position 1) and methylthio (position 5) groups .
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Features aryl substituents instead of methyl/methylthio groups .
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents (Positions) | Key Features |
|---|---|---|
| Target Compound | 1-NH₂, 4-CH₃, 5-SCH₃, 6-CH₃, 3-CN | Methylthio enhances lipophilicity |
| 1-Amino-4,6-dimethyl-2-oxo-dihydropyridine | 1-NH₂, 4-CH₃, 6-CH₃, 3-CN | Lacks sulfur, higher polarity |
| 4,6-Dimethyl-2-oxo-dihydropyridine | 4-CH₃, 6-CH₃, 3-CN | Deaminated analog, simpler structure |
| Aryl-substituted derivatives | Aryl groups at 4/6, 3-CN | Enhanced antioxidant activity |
Physicochemical Properties
However, it may reduce solubility in polar solvents. The cyano group at position 3 stabilizes the ring through electron-withdrawing effects, a feature shared across analogs .
Table 2: Comparative Physicochemical Data
Antimicrobial Activity
- Target Compound: Limited direct data, but methylthio groups in related compounds (e.g., ) enhance antibacterial potency due to increased lipophilicity.
- Aryl-substituted analogs : Show moderate activity against Staphylococcus aureus and Escherichia coli (inhibition zones: 10–15 mm) .
- Thiourea derivatives : Exhibit improved activity via thiol-mediated interactions .
Antioxidant Activity
- Aryl-substituted analogs : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo derivatives show 67–79% DPPH scavenging (vs. 82.7% for ascorbic acid) .
- Target Compound : The methylthio group may reduce antioxidant efficacy compared to hydroxyl- or methoxy-substituted analogs due to lower electron-donating capacity.
Enzyme Inhibition
- PDE-3 Inhibition : A related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative demonstrated PDE-3 inhibitory activity in . The target compound’s methylthio group could modulate binding affinity via hydrophobic interactions.
Computational and Docking Insights
Molecular docking studies () highlight that:
- Aryl substituents improve binding to bacterial proteins (e.g., E. coli DNA gyrase) via π-π stacking.
- Methylthio groups may enhance interactions with hydrophobic enzyme pockets, though this remains untested for the target compound.
Biological Activity
1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the reaction of malononitrile with appropriate thioketones and amines under controlled conditions. The general synthetic route includes:
- Formation of Dihydropyridine Skeleton : The initial step involves the condensation of malononitrile with a methylthio-substituted ketone.
- Cyclization : Following the formation of an intermediate, cyclization occurs under acidic or basic conditions to yield the target compound.
- Purification : The product is purified through recrystallization or chromatography techniques.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to strong antiproliferative activity.
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. Specific targets include:
- Topoisomerases : Inhibition of topoisomerase II has been suggested as a mechanism contributing to its anticancer effects.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G2/M phase arrest in cancer cells.
Table of Biological Activities
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 15 | Topoisomerase II inhibition |
| Anticancer | HeLa | 20 | Cell cycle arrest |
| Anticancer | A549 | 25 | Induction of apoptosis |
Case Study 1: Antiproliferative Effects
In a study conducted by Mancini et al., the compound was tested against a panel of cancer cell lines. The results showed that it significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: In Vivo Studies
In vivo studies using murine models demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from acetylacetone and cyanoacetamide. For example, nitrous acid deamination of intermediates (e.g., 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) is a critical step, as described in pyridine derivative syntheses . Key intermediates are characterized using H NMR, with distinct signals for methyl groups (δ ~2.32 ppm) and exchangeable NH protons (δ ~10.22 ppm) . Reaction progress should be monitored via TLC, and purity confirmed by recrystallization from DMF/ethanol mixtures .
Q. How can researchers optimize reaction conditions for introducing the methylthio group at position 5?
- Methodological Answer : The methylthio group can be introduced via nucleophilic substitution or thiolation reactions. Optimize solvent polarity (e.g., ethanol or DMF) and temperature (reflux conditions) to enhance sulfur incorporation. Control stoichiometry to avoid over-substitution, and use protecting groups for amino or cyano functionalities to prevent side reactions . Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. What spectroscopic techniques are essential for confirming the structure of this compound and its derivatives?
- Methodological Answer : Use a combination of:
- H NMR to identify methyl groups, NH protons, and aromatic protons.
- IR spectroscopy to confirm nitrile (C≡N, ~2200 cm) and carbonyl (C=O, ~1650 cm) functionalities.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected deamination during nitration?
- Methodological Answer : Nitration of amino-substituted pyridines may lead to competitive deamination under strong acidic conditions (e.g., HNO/HSO). To mitigate this, employ milder nitrating agents (e.g., AcONO in AcOH) or lower temperatures. Monitor reaction progress in real-time via in-situ IR or LC-MS. If deamination occurs, characterize the product (e.g., 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) via comparative NMR with authentic samples .
Q. What strategies are effective for designing analogs with enhanced bioactivity while retaining the core pyridine scaffold?
- Methodological Answer : Use scaffold-hopping approaches:
- Replace the methylthio group with other electrophilic moieties (e.g., sulfonamides) to modulate reactivity.
- Introduce halogen atoms (e.g., Cl, Br) at position 4 or 6 to enhance binding affinity.
- Evaluate bioactivity via in vitro assays (e.g., kinase inhibition) and correlate with Hammett σ values to predict electronic effects .
Q. How can computational methods aid in predicting the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich regions. Compare activation energies for possible substitution pathways (e.g., para vs. meta to the amino group). Validate predictions with experimental data (e.g., NOESY for spatial proximity) .
Data Contradiction and Validation
Q. How should discrepancies in spectral data between synthesized batches be addressed?
- Methodological Answer :
Re-examine reaction conditions (e.g., trace moisture, oxygen sensitivity).
Perform heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity.
Use dynamic NMR to detect conformational equilibria (e.g., keto-enol tautomerism).
Cross-validate with independent synthetic routes (e.g., alternative protecting groups) .
Q. What experimental controls are critical when studying the compound’s reactivity under varying pH conditions?
- Methodological Answer :
- Include pH buffers (e.g., phosphate, acetate) to stabilize reaction media.
- Use deuterated solvents for NMR studies to track proton exchange processes.
- Employ radical scavengers (e.g., BHT) to rule out radical-mediated pathways in oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
